molecular formula C20H19Cl2N3OS B6516787 2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 899931-69-2

2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B6516787
CAS No.: 899931-69-2
M. Wt: 420.4 g/mol
InChI Key: RWCCWHOKLUXVMQ-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide features a 3,4-dichlorophenyl-substituted imidazole core connected via a sulfanyl bridge to an acetamide group bearing a 4-methylphenyl (p-tolyl) substituent. The compound’s design aligns with N-substituted 2-arylacetamides, a class noted for structural mimicry of benzylpenicillin derivatives and utility as ligands in coordination chemistry .

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3OS/c1-12-4-7-14(8-5-12)23-17(26)11-27-19-18(24-20(2,3)25-19)13-6-9-15(21)16(22)10-13/h4-10H,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCCWHOKLUXVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(N=C2C3=CC(=C(C=C3)Cl)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel imidazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and synthesis.

  • Molecular Formula : C₁₉H₁₆Cl₂N₃OS
  • Molecular Weight : Approximately 389.32 g/mol
  • Structure : The compound features a sulfanyl group attached to a 2H-imidazole ring, along with chlorinated phenyl and methyl groups which enhance its reactivity and biological properties.

Anticancer Properties

Research indicates that imidazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various human cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies have demonstrated that structural modifications in imidazole derivatives can enhance their cytotoxic effects against cancer cells.

Cell LineIC₅₀ (µM)Reference
A549 (Lung)10.5
MCF-7 (Breast)8.3
HeLa (Cervical)12.0

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Enzymatic Activity : It may inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce tumor microenvironment inflammation, which is crucial for tumor progression.

Synthesis

The synthesis of This compound typically involves:

  • Formation of the Imidazole Ring : Using appropriate precursors and reagents.
  • Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
  • Acetamide Formation : Reacting the resulting intermediate with acetic anhydride or acetamide derivatives.

Case Studies

Several studies have explored the biological activity of similar imidazole derivatives:

  • Study on Anticancer Activity :
    • A related compound showed an IC₅₀ value of 5 µM against breast cancer cells, indicating a strong potential for further development.
    • The study highlighted structure-activity relationships (SAR) that suggest modifications can lead to enhanced potency.
  • Neuroprotective Effects :
    • In models of neuroinflammation, compounds similar to the target showed significant reduction in pro-inflammatory cytokines and protected neuronal cells from oxidative stress-induced damage .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and three analogs from the literature:

Compound Name Substituents Heterocycle Sulfur Groups Conformational Features Biological Notes
Target Compound 3,4-dichlorophenyl, 4-methylphenyl 2,2-dimethyl-2H-imidazole Sulfanyl Planar amide; variable dihedral angles between rings Potential ligand; structural similarity to penicillin analogs
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichlorophenyl, phenyl 2,3-dihydro-pyrazole None R₂²(10) hydrogen-bonded dimers; three conformers (dihedral angles: 54.8°–77.5°) Used in coordination chemistry; flexible backbone
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide 4-chlorophenyl, methyl 4,5-dihydro-imidazole Methylsulfanyl, sulfonyl Sulfonyl group enhances polarity; dihydro-imidazole increases flexibility Improved solubility; potential for hydrogen bonding via sulfonyl
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 3-chloro-4-methylphenyl 1,3,4-thiadiazole Benzylsulfanyl Thiadiazole imparts electron-deficient character; rigid structure Thiadiazole may enhance antimicrobial activity

Conformational and Electronic Analysis

  • Target Compound: The 2,2-dimethylimidazole ring restricts conformational flexibility compared to dihydro-heterocycles (e.g., in and ).
  • Compound : The dihydro-pyrazole ring allows greater torsional freedom, evidenced by three distinct conformers with dihedral angles ranging from 54.8° to 77.5°. These conformers form R₂²(10) hydrogen-bonded dimers, stabilizing crystal packing .
  • Compound : The sulfonyl group introduces polarity, likely improving aqueous solubility. The dihydro-imidazole core reduces steric hindrance compared to the target’s dimethylimidazole.
  • Compound : The thiadiazole ring’s electron-deficient nature may alter binding interactions in biological systems.

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